2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethanol
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Overview
Description
2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol: is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by its ethynylphenoxy group, which is connected through a series of ethoxy linkages to an ethan-1-ol group. It is typically a liquid at room temperature and is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol involves multiple steps starting from readily available starting materials. The synthetic route generally includes the following steps :
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of 4-ethynylphenol with an appropriate reagent to form the ethynylphenoxy intermediate.
Ethoxylation: The ethynylphenoxy intermediate is then subjected to ethoxylation reactions, where ethylene oxide is added in the presence of a catalyst to form the desired ethoxy linkages.
Final Conversion to Ethan-1-ol: The final step involves the conversion of the ethoxylated intermediate to the ethan-1-ol derivative through a suitable reaction, such as reduction or substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and functional materials .
Biology and Medicine: In biological research, this compound is used to study the effects of ethynylphenoxy derivatives on cellular processes.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability and flexibility .
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with molecular targets through its ethynylphenoxy group. This group can undergo various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components . The ethoxy linkages provide flexibility and solubility, enhancing its ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethanamine
- 2-(2-(2-(4-ethynylphenoxy)ethoxy)ethoxy)ethoxyethanol
Uniqueness: 2-(2-(2-(4-Ethynylphenoxy)ethoxy)ethoxy)ethan-1-ol stands out due to its specific combination of ethynylphenoxy and ethoxy groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical interactions and material properties .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-[2-(4-ethynylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H18O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15/h1,3-6,15H,7-12H2 |
InChI Key |
KIDYYEFVKOENGJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCOCCOCCO |
Origin of Product |
United States |
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